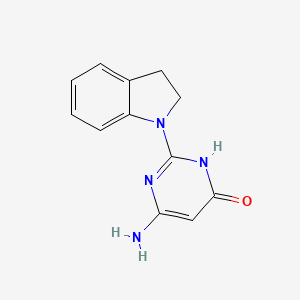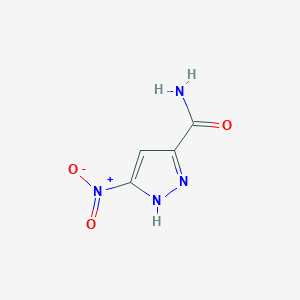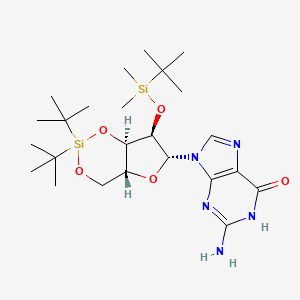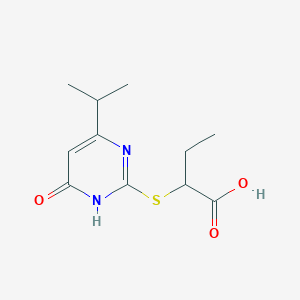![molecular formula C14H8F3N3O3 B1417594 3-[4-(2-Trifluorométhyl-phénoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219453-89-0](/img/structure/B1417594.png)
3-[4-(2-Trifluorométhyl-phénoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Vue d'ensemble
Description
“3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one” is an organic compound with the molecular formula C14H8F3N3O3 . It is a derivative of 1,2,4-oxadiazole, a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom . This compound has been found to be a part of a new class of Cannabinoid Type 2 Receptor Agonists, which are being studied for the treatment of inflammatory pain .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, including “3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one”, often involves the design and creation of novel molecules with excellent agricultural activities . The structures of these synthesized compounds are usually confirmed by 1 H NMR, 13 C NMR, and HRMS .Molecular Structure Analysis
The molecular structure of “3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one” is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms . This structure is known for its unique bioisosteric properties and a wide spectrum of biological activities .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives, including “3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one”, are often part of the process of discovering new pesticides with new modes of action . These compounds have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one” are characterized by its molecular formula C14H8F3N3O3 . Substitution with different functional groups at the 2 and 5 positions of the oxadiazole ring typically lowers the melting and boiling points .Applications De Recherche Scientifique
Analyse exhaustive des applications de la recherche scientifique de 3-[4-(2-Trifluorométhyl-phénoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Le composé en question, communément appelé this compound, a plusieurs applications potentielles dans la recherche scientifique. Voici une analyse détaillée de ses applications uniques dans différents domaines :
Développement d’herbicides : Ce composé a été étudié pour son potentiel en tant qu’herbicide. Sa structure a été optimisée pour cibler l’enzyme phytoène désaturase, qui est cruciale dans la voie de biosynthèse des caroténoïdes chez les plantes . Cette voie est essentielle pour la photosynthèse et la protection contre les dommages oxydatifs. En inhibant cette enzyme, le composé peut agir efficacement comme un herbicide de pré- et de post-levée, en particulier pour la lutte contre les mauvaises herbes dans les champs de blé .
Recherche sur les agents neuroprotecteurs : La recherche a indiqué que des dérivés de ce composé peuvent avoir des propriétés neuroprotectrices. Des études sur des composés apparentés ont montré un potentiel de protection contre la neurotoxicité induite par le stress oxydatif en modulant l’activité de l’acétylcholinestérase et les niveaux de malondialdéhyde . Cela suggère que this compound pourrait être un candidat pour des recherches plus approfondies dans le contexte des maladies neurodégénératives.
Activité antioxydante : Le squelette du composé a été associé à une activité antioxydante. Le stress oxydatif est une voie courante menant à des dommages cellulaires et est impliqué dans diverses maladies. Les composés aux propriétés antioxydantes peuvent atténuer ces dommages et sont précieux dans la recherche sur le vieillissement et les maladies chroniques .
Agonistes des récepteurs activés par les proliférateurs de peroxysomes : Ce composé a le potentiel d’agir comme un agoniste des récepteurs activés par les proliférateurs de peroxysomes (PPAR). Ces récepteurs jouent un rôle important dans la régulation du métabolisme, de l’inflammation et de l’homéostasie énergétique. Les agonistes des PPAR sont recherchés pour leur potentiel thérapeutique dans les troubles métaboliques .
Traitement du glaucome : Bien qu’ils ne soient pas directement liés au composé en question, ses analogues structuraux ont été approuvés pour le traitement du glaucome. Cela indique qu’une optimisation et des recherches structurelles supplémentaires pourraient conduire au développement de nouveaux traitements pour les affections oculaires .
Conception et simulation moléculaires : La structure du composé le rend adapté aux études de conception et de simulation moléculaires. Il peut servir de composé de tête pour le développement de nouvelles molécules aux activités biologiques souhaitées, en s’appuyant sur des outils informatiques pour l’optimisation .
Profilage de l’activité pharmacologique : Des dérivés de ce composé ont montré un éventail d’activités pharmacologiques, notamment des propriétés antibactériennes, antifongiques et antitumorales. Ce large spectre d’activité en fait un échafaudage précieux pour le développement de nouveaux médicaments .
Chimie agricole : Dans le domaine de la chimie agricole, l’activité herbicide du composé peut être exploitée pour développer des produits agrochimiques plus sûrs et plus efficaces. Sa sélectivité et son profil de sécurité en font un candidat intéressant pour des pratiques agricoles durables .
Mécanisme D'action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives, to which this compound belongs, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s known that 1,2,4-oxadiazole derivatives interact with their targets, leading to changes that result in their anti-infective activities .
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways, leading to their broad spectrum of agricultural biological activities .
Result of Action
It’s known that 1,2,4-oxadiazole derivatives can exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
Action Environment
It’s known that environmental factors can influence the action of 1,2,4-oxadiazol derivatives .
Orientations Futures
The future directions of research on “3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one” and similar compounds may involve further exploration of their potential as therapeutic agents, particularly in the treatment of inflammatory pain . Additionally, their potential as efficient and low-risk chemical pesticides could be further explored .
Analyse Biochimique
Biochemical Properties
3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to altered gene expression patterns and metabolic changes. These effects are crucial for understanding the potential therapeutic applications of 3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one.
Molecular Mechanism
At the molecular level, 3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The binding interactions are facilitated by the compound’s unique structural features, which allow it to fit into the active sites of target enzymes. Additionally, 3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound remains stable under various experimental conditions, but it may degrade over time, leading to changes in its biological activity. Long-term exposure to 3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one can result in sustained alterations in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage-dependent effects of 3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s influence on metabolic pathways is an important aspect of its biochemical properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of 3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is essential for its effective use in therapeutic applications .
Propriétés
IUPAC Name |
3-[4-[2-(trifluoromethyl)phenoxy]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O3/c15-14(16,17)9-3-1-2-4-11(9)22-8-5-6-18-10(7-8)12-19-13(21)23-20-12/h1-7H,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMOJNDXACXKMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC2=CC(=NC=C2)C3=NOC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1417511.png)



![2-[(2-furylmethyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/structure/B1417517.png)


![5-(4-Fluorophenyl)-2-{[(2-piperazin-1-ylethyl)-amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417522.png)
![2-{[2-hydroxy-1-(hydroxymethyl)ethyl]amino}-5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B1417527.png)

![6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one](/img/structure/B1417529.png)
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417532.png)

![imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B1417534.png)
